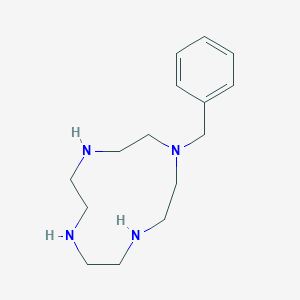

1-Benzyl-1,4,7,10-tetraazacyclododecane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLCQRFFWBENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435403 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-83-6 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1,4,7,10 Tetraazacyclododecane

Historical and Contemporary Synthetic Approaches to 1-Benzyl-1,4,7,10-tetraazacyclododecane

Traditional synthetic strategies for N-substituted tetraazacyclododecanes typically rely on multi-step sequences involving the formation of the macrocyclic core, followed by functionalization. These methods often employ protecting groups to ensure regioselectivity.

The formation of the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring is the foundational step in synthesizing its derivatives. A common approach is the bimolecular cyclization reaction, which typically starts from linear precursors like diethylenetriamine (B155796). researchgate.net In one established method, the secondary amine of a protected diethylenetriamine derivative is reacted with a second linear component, also bearing protecting groups and suitable leaving groups, to form the 12-membered macrocycle.

For instance, a key intermediate, 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine, undergoes cyclization with 1,5-bis(methylsulfonyloxy)-3-aza-3-(p-toluenesulfonylamido)pentane to yield the fully protected, N-benzylated macrocycle. researchgate.net This strategy builds the ring with the benzyl (B1604629) group already in place. An alternative route involves first creating the cyclen macrocycle and then introducing the benzyl group. This can be achieved by cyclizing 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine with the same bis-methylsulfonyloxy compound to form 1,4,7,10-tetrakis(p-toluenesulfonyl)-1,4,7,10-tetraazacyclododecane. researchgate.net This precursor is then deprotected to yield the parent cyclen, which can be subsequently benzylated.

The introduction of a single benzyl group onto the cyclen scaffold requires careful management of protecting groups to prevent multiple substitutions. The p-toluenesulfonyl (tosyl) group is frequently used to protect the nitrogen atoms of the linear precursors during the cyclization step. researchgate.net

In a route where the benzyl group is introduced early, diethylenetriamine is first selectively tosylated on its two primary amino groups. The remaining secondary amine is then alkylated with benzyl bromide. researchgate.net This sequence ensures the formation of the mono-benzyl linear precursor required for the subsequent cyclization reaction. After the macrocycle is formed, the tosyl groups must be removed. This deprotection is often achieved using strong reducing conditions, such as with sodium amalgam or by heating in concentrated sulfuric acid, to release the free amine functionalities while leaving the N-benzyl group intact. researchgate.net

Alternatively, if the parent cyclen is synthesized first, it can be directly mono-benzylated. However, this approach can lead to a mixture of mono-, di-, tri-, and tetra-benzylated products, necessitating careful control of reaction conditions and purification. google.com The benzyl group itself can also serve as a protecting group, which can be readily removed by catalytic hydrogenolysis. scispace.com

| Protecting Group | Role in Synthesis | Typical Reagents for Removal |

| p-Toluenesulfonyl (Tosyl) | Protects primary and secondary amines during cyclization. | Sodium amalgam; Concentrated H₂SO₄ at high temperature. |

| Benzyl | Can be a final functional group or a protecting group for secondary amines. | Catalytic hydrogenolysis (e.g., Pd/C, H₂). scispace.com |

In an improved route starting with the selective tosylation of diethylenetriamine, followed by benzylation, cyclization, and deprotection, the final step of eliminating the protecting groups with sodium amalgam proceeds in an 80% yield. researchgate.netresearchgate.net This particular pathway is noted for being a cost-efficient synthetic route. researchgate.net Another approach, which involves the complete tosylation of diethylenetriamine, cyclization to the tetra-tosylated cyclen, deprotection to the parent cyclen, and subsequent mono-benzylation, also represents a viable, though different, pathway. researchgate.net The yields for the individual steps, such as the initial selective tosylation of diethylenetriamine, have been increased by avoiding less efficient protection schemes like those using phthalic anhydride (B1165640). researchgate.net

| Synthetic Route Summary | Key Steps | Reported Yield (Final Step) |

| Route I (Pre-benzylation) | 1. Selective di-tosylation of diethylenetriamine2. Benzylation of secondary amine3. Cyclization4. Deprotection of tosyl groups | 80% researchgate.netresearchgate.net |

| Route II (Post-benzylation) | 1. Complete tosylation of diethylenetriamine2. Cyclization3. Deprotection to cyclen4. Mono-benzylation of cyclen | Not specified for final benzylation |

Advanced Synthetic Routes for Enhanced Scalability and Purity

Researchers have described refined synthetic pathways that enhance the accessibility of this compound. researchgate.net One such improved method modifies the initial protection step of diethylenetriamine. By performing a selective tosylation of the two primary amino groups at low temperatures (−45 °C), the need for protecting and subsequently deprotecting these groups with phthalic anhydride is circumvented. researchgate.net This modification not only streamlines the process but also increases the yield of the key intermediate, 1,7-bis(p-toluenesulfonyl)diethylenetriamine. researchgate.net

A second improved route begins with the exhaustive tosylation of diethylenetriamine to yield the tri-tosylated product. This is then cyclized to form the tetra-tosylated macrocycle, which is subsequently deprotected by heating in concentrated sulfuric acid to give the parent cyclen. researchgate.net The unsubstituted cyclen is then selectively mono-benzylated to afford the final product. researchgate.net These routes are considered more cost-efficient and suitable for producing the target compound in larger quantities. researchgate.net

A significantly different and highly scalable approach to the cyclen framework involves the cyclotetramerization of N-substituted aziridines. google.comgoogle.com This method avoids the multi-step cyclization of linear amines. A major advancement in this area is the in situ generation of N-benzylaziridine from benzylethanolamine, which is then immediately tetramerized without being isolated. google.com This is a critical process improvement, as pure aziridines are known to be potent mutagens and carcinogens, making their handling on an industrial scale problematic. google.com

Functionalization Strategies for Diverse Derivatives

The presence of three reactive secondary amine sites (N4, N7, and N10) on the this compound ring allows for a variety of functionalization strategies, primarily through N-alkylation reactions. lookchem.comnih.gov This approach is fundamental to the synthesis of complex chelating agents, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). lookchem.com

A common strategy involves the reaction of this compound with three equivalents of an alkylating agent, such as an α-halo-ester (e.g., tert-butyl bromoacetate), in the presence of a base like potassium carbonate in an organic solvent. nih.govnih.gov This leads to the formation of a tri-substituted product where functional groups are attached to the remaining three nitrogen atoms.

The benzyl group serves as a temporary protecting group that can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenolysis. scispace.com This process yields a mono-functionalized cyclen derivative, which is a key intermediate for applications in medicine and materials science. scispace.com For instance, alkylation of the three remaining amines with acetate-bearing arms, followed by debenzylation, is a key step in producing ligands for medical imaging and radiopharmaceutical applications. nih.gov

Analytical and Spectroscopic Characterization of Synthetic Intermediates and the Compound

Rigorous characterization of this compound and its synthetic intermediates is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound and its precursors. researchgate.net

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl group (Ph-CH₂) produce a characteristic singlet around 3.5-3.6 ppm. The ethylene (B1197577) bridges of the cyclen macrocycle give rise to a complex set of signals, often appearing as broad multiplets between 2.5 and 2.8 ppm, due to the various chemical environments and coupling between adjacent protons. scispace.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing signals for each unique carbon atom. The aromatic carbons of the benzyl group are observed in the downfield region (127-140 ppm). The benzylic methylene carbon appears around 60 ppm, while the carbons of the macrocyclic ring are typically found in the 45-53 ppm range. scispace.comresearchgate.net

Table 1: Representative NMR Data for 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane (B116461) (a related compound) in CDCl₃

| Signal Type | ¹H NMR (δ/ppm) | ¹³C NMR (δ/ppm) |

| Aromatic (Ar-H) | 7.39–7.24 (m, 10H) | 139.19, 129.32, 129.06, 128.40, 127.24 |

| Benzyl (Ph-CH₂-) | 3.61 (s, 4H) | 60.02, 59.33 |

| Cyclen Ring (-NCH₂N-) | 2.69–2.57 (s, 16H) | 51.83, 51.23, 46.29, 45.31 |

Data sourced from a study on a related dibenzylated compound, illustrating typical chemical shift regions. scispace.com

Mass Spectrometry (MALDI-TOF, HR-FAB Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the target compound and its derivatives by providing a highly accurate mass measurement. nih.gov

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This technique has been successfully used to characterize derivatives and, particularly, the metal complexes of ligands synthesized from this compound. researchgate.netresearchgate.net It is a soft ionization method that allows for the analysis of large and non-volatile molecules with minimal fragmentation, providing a clear molecular ion peak.

HR-FAB (High-Resolution Fast Atom Bombardment): Similar to MALDI-TOF, HR-FAB is another soft ionization technique used for determining the accurate mass of non-volatile compounds. While modern studies often employ Electrospray Ionization (ESI) for similar purposes, FAB has historically been a key technique in the characterization of such macrocyclic compounds. For example, high-resolution ESI-MS analysis of 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (B173376), a related fully substituted derivative, showed an [M+H]⁺ ion at m/z 533.3643, which closely matched the calculated value of 533.3639, confirming its elemental formula of C₃₆H₄₄N₄. scispace.com This level of precision is crucial for verifying the identity of newly synthesized compounds.

Table 2: Example HRMS Data for a Related Tetrabenzylated Cyclen Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane | C₃₆H₄₄N₄ | [M+H]⁺ | 533.3639 | 533.3643 |

Data illustrates the accuracy of high-resolution mass spectrometry in confirming molecular formulas. scispace.com

Single Crystal X-ray Diffraction Analysis of Intermediates

Single-crystal X-ray diffraction provides the most definitive structural information, offering an unambiguous determination of the three-dimensional arrangement of atoms in a molecule and confirming the connectivity of the synthetic intermediates. researchgate.net

In the synthesis of this compound, X-ray crystallography has been instrumental in verifying the structure of key acyclic precursors. For example, the crystal structures of 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine have been reported. researchgate.netresearchgate.net Analysis of these intermediate structures confirms the successful and regioselective placement of the benzyl and tosyl protecting groups before the final macrocyclization step. This verification is vital, as the success of the entire synthetic route depends on the correct structure of these precursors. The crystallographic data provides precise bond lengths, bond angles, and conformational details that are unattainable by other analytical methods. researchgate.net

Coordination Chemistry and Metal Complexation with 1 Benzyl 1,4,7,10 Tetraazacyclododecane

Fundamental Principles of Metal-Ligand Interactions

1-Benzyl-1,4,7,10-tetraazacyclododecane, a derivative of the macrocycle cyclen (1,4,7,10-tetraazacyclododecane), is a versatile ligand in coordination chemistry. chemimpex.comresearchgate.net Its structure, featuring four nitrogen atoms within a twelve-membered ring, makes it an excellent chelator for a variety of metal ions. chemimpex.com The fundamental principle of its interaction with metals lies in the formation of coordinate covalent bonds between the lone pairs of electrons on the nitrogen donor atoms and the empty orbitals of a central metal ion. umn.edu

The macrocyclic nature of the ligand imparts significant stability to the resulting metal complexes, an observation known as the macrocyclic effect. Tetraazamacrocycles are known to form highly stable complexes with transition metals. nih.gov The benzyl (B1604629) group attached to one of the nitrogen atoms enhances the ligand's solubility and stability, making it a valuable component in the synthesis of more complex structures. chemimpex.com The stability of these metal-ligand complexes is typically evaluated based on two key factors: thermodynamic stability, which relates to the binding constant of the complex, and kinetic stability, which describes the rate at which the complex decomposes under specific conditions. nih.gov

Complexation with Lanthanide and Actinide Ions

The this compound framework is a crucial starting material for creating ligands designed for complexing with lanthanide and actinide ions, which are essential in biomedical imaging and radiotherapy. researchgate.netresearchgate.netrsc.org

While this compound itself can coordinate metals, its derivatives are more commonly used for the stable chelation of trivalent rare earth ions. researchgate.netresearchgate.net Specifically, derivatives where the remaining secondary amine protons are replaced with carboxylate pendant arms, forming DOTA-like structures (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are exceptionally effective chelators for lanthanides. nih.govresearchgate.net

Improved synthetic routes for this compound have been developed specifically because it is an important precursor for these more complex ligands. researchgate.netresearchgate.netresearchgate.net For instance, a derivative of 1-benzylcyclen has been used to successfully synthesize stable complexes with yttrium(III), holmium(III), thulium(III), and lutetium(III). researchgate.netresearchgate.netresearchgate.net These rare earth complexes were characterized using ¹H NMR spectroscopy and MALDI-TOF mass spectrometry. researchgate.netresearchgate.net

The resulting DOTA-type chelators form highly stable complexes with other medically relevant lanthanides, such as gadolinium(III) for Magnetic Resonance Imaging (MRI) and europium(III) for luminescence applications. rsc.orgnih.govnih.gov Lanthanide ions in these types of complexes typically exhibit high coordination numbers, most commonly 8 or 9. researchgate.net

The design of ligands for specific metal ions, particularly the trivalent lanthanides, follows several key principles. The this compound molecule often serves as a foundational scaffold in a multi-step synthesis. researchgate.netresearchgate.net

Increasing Denticity : To stably bind highly charged Ln³⁺ ions, the denticity of the ligand is increased by functionalizing the macrocyclic backbone. This is most often achieved by adding negatively charged pendant arms, such as carboxylates, to the nitrogen atoms. This modification leads to the formation of powerful chelators like DOTA and its derivatives. rsc.orgresearchgate.net

Matching Ligand to Metal Size : The size of the macrocycle's cavity and the length and type of the coordinating arms are tailored to match the ionic radius of the target metal ion, ensuring a snug and stable fit. nih.gov

Enhancing Stability : A primary goal in ligand design for medical applications is to achieve exceptionally high thermodynamic and kinetic stability. nih.govnih.gov This is crucial to prevent the release of the free metal ion (e.g., toxic Gd³⁺) in a biological system. Cyclic chelators like DOTA derivatives are preferred because they generally form more stable Gd³⁺ complexes than linear chelators. nih.gov

Functionalization for Performance : Further modifications can be made to fine-tune the properties of the final complex. For example, the addition of N-oxide groups to a DOTA framework has been shown to improve the relaxivity of the corresponding Gd³⁺ complex, which enhances its performance as an MRI contrast agent. nih.gov

Solution and Solid-State Characterization of Metal Chelates

The comprehensive characterization of metal chelates involving this compound is crucial for understanding their chemical properties, structure, and purity. A combination of spectroscopic and analytical techniques is employed to elucidate the coordination environment of the metal ion, determine the stoichiometry of the complex, and verify its structural integrity in both solution and solid states.

Spectroscopic Techniques for Metal Complex Characterization (NMR, UV-Vis)

Spectroscopic methods are indispensable for probing the electronic and structural features of metal complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes of this compound. Upon coordination of the ligand to a metal ion, significant changes in the chemical shifts of the ligand's protons are observed. The protons of the macrocyclic ring and the benzylic methylene (B1212753) group are particularly sensitive to the coordination environment.

In the free ligand, the ethylene (B1197577) protons of the cyclen ring typically appear as complex multiplets in the 2.5-3.0 ppm range. Following complexation, these signals can become sharper and shift downfield due to the rigidification of the macrocycle and the inductive effects of the metal ion. The benzylic protons, which are a singlet in the free ligand, may also experience a shift upon complexation. For rare earth metal complexes of derivatives of this compound, ¹H NMR has been effectively used for characterization. researchgate.netresearchgate.net

For paramagnetic metal complexes, the presence of the unpaired electron(s) on the metal center leads to significant broadening and large shifts of the NMR signals, making the interpretation of the spectra more complex. However, these paramagnetic shifts can provide valuable information about the magnetic properties and the structure of the complex.

Table 1: Representative ¹H NMR Chemical Shift Data (Illustrative) This table is illustrative and shows expected shifts based on related compounds, as specific data for simple metal complexes of this compound is not widely available.

| Proton | Free Ligand (ppm) | Diamagnetic Metal Complex (ppm) |

|---|---|---|

| Benzyl CH₂ | ~3.5 | 3.6 - 4.0 |

| Cyclen N-CH₂-CH₂-N | 2.5 - 3.0 (multiplets) | 2.8 - 3.5 (sharper multiplets) |

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the metal complex. The spectra of transition metal complexes with this compound are typically characterized by two main types of electronic transitions:

d-d transitions: These transitions occur between the d-orbitals of the metal center. They are generally weak and appear in the visible region of the spectrum. The position and intensity of these bands are sensitive to the geometry of the coordination sphere and the nature of the metal ion.

Charge-transfer (CT) transitions: These are more intense transitions that involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). These bands usually appear in the ultraviolet or near-visible region.

The benzyl group of the ligand has its own characteristic π-π* transitions in the UV region. Upon complexation, the position and intensity of these bands may be perturbed.

Analytical Techniques for Complex Stoichiometry and Purity

Determining the correct stoichiometry and ensuring the purity of the metal chelates is essential.

Mass Spectrometry:

Mass spectrometry is a primary technique for determining the molecular weight of the metal complex and confirming its stoichiometry. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. researchgate.netresearchgate.net The mass spectrum will show a peak corresponding to the molecular ion of the complex, [M(L)]ⁿ⁺, or related fragments, allowing for the confirmation of a 1:1 metal-to-ligand ratio. The isotopic pattern of the molecular ion peak can also confirm the presence of the specific metal.

Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex. The experimental values are compared with the calculated theoretical values for the expected formula of the metal chelate. A close agreement between the found and calculated values is a strong indicator of the purity of the compound. For instance, the lutetium complex of a derivative of this ligand has been characterized by elemental analysis. researchgate.netresearchgate.net

X-ray Crystallography of Metal Complexes

Table 2: Illustrative Crystallographic Parameters for a Related Ni(II)-Cyclen Complex Data from the crystal structure of (nitrato-κO,O′)(1,4,7,10-tetraazacyclododecane-κN)nickel(II) nitrate (B79036) is presented to illustrate typical parameters. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9387 |

| b (Å) | 15.0607 |

| c (Å) | 11.9235 |

| β (°) | 104.302 |

| Volume (ų) | 1603.05 |

| Z | 4 |

Computational and Theoretical Investigations of 1 Benzyl 1,4,7,10 Tetraazacyclododecane and Its Complexes

Molecular Modeling and Docking Studies of Ligand-Metal Interactions

Molecular modeling and docking studies are instrumental in predicting the binding modes and affinities of ligands with metal ions and other biological macromolecules. These computational techniques can elucidate the non-covalent interactions that govern complex formation and stability.

In studies of related macrocyclic chelates, such as those derived from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), computational docking has been employed to investigate interactions with proteins like human serum albumin (HSA). nih.gov These studies calculate interaction energies to predict the stability of the ligand-protein complex. For instance, the interaction energies for various DO3A derivatives with HSA have been calculated, revealing the influence of different linker groups on binding affinity. nih.gov

Molecular docking is also a valuable tool for predicting the interaction of metal complexes with biological targets such as DNA. nih.gov In such studies, the ligand and its metal complexes are docked into the DNA structure to determine the preferred binding mode and to calculate the binding energy. nih.gov The negative values of binding energies indicate the potential for the compound to interact with DNA. nih.gov

Table 1: Calculated Interaction Energies of DO3A-Derived Compounds with Human Serum Albumin (HSA) nih.gov

| Compound | Covalent Interaction Energy with HSA (kcal/mol) | Non-covalent Interaction Energy with HSA (kcal/mol) |

| 3a | -410 | -366 |

| 4a | -471 | -404 |

| 5a | -453 | -413 |

This table illustrates the calculated interaction energies from a computational docking study on DO3A derivatives, which share a core structure with 1-Benzyl-1,4,7,10-tetraazacyclododecane.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It is widely applied to study the properties of transition metal and lanthanide complexes.

DFT calculations have been successfully used to determine the optimized geometries of complexes involving the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) macrocycle. mdpi.com For instance, geometry optimizations and energy calculations for a silicon complex of cyclen were performed using the B3LYP functional with the 6-31G(d) basis set, including dispersion corrections. mdpi.com Such calculations can confirm the presence of local minima on the potential energy surface. mdpi.com

In the context of lanthanide complexes, DFT has been employed to gain a deeper understanding of their spectroscopic properties. nih.gov Calculations on lanthanide ions chelated with derivatives of cyclen have provided insights into the local symmetry experienced by the metal ion, which is crucial for interpreting their spectroscopic behavior. nih.gov Furthermore, DFT can be used to investigate interaction energies between ligands and metal atoms, as well as formation enthalpies and Gibbs free energies. scispace.com The analysis of molecular electrostatic potential (MEP) maps derived from DFT calculations can help identify the most reactive regions of the complexes. scispace.com

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic signatures of molecules, including NMR and UV-Vis spectra. scispace.com These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds.

The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. github.io Various DFT functionals and basis sets can be benchmarked against experimental data to determine the most accurate method for a particular class of compounds. github.io For example, the WP04 functional has been identified as a highly effective choice for predicting ¹H chemical shifts in chloroform. github.io While experimental ¹H and ¹³C NMR spectra for this compound and its derivatives have been reported, computational prediction can provide a deeper understanding of the relationship between structure and spectral properties. researchgate.netresearchgate.netresearchgate.net

UV-Vis spectra can be calculated using the TD-DFT method, which provides information about electronic transitions. scispace.com The calculated absorption wavelengths and oscillator strengths can be compared with experimental spectra to assign electronic transitions and understand the photophysical properties of the complexes. scispace.com For instance, TD-DFT calculations have been used to determine the wavelengths of the main absorption bands for various metal complexes. scispace.com

Table 2: Representative Experimentally Observed NMR Chemical Shifts for a Derivative of this compound nih.gov

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.64, 2.23, 3.38-3.43, 3.49, 3.59, 3.75, 7.19, 7.26, 7.40 |

| ¹³C NMR | 28.7, 30.2, 66.4, 69.9, 70.0, 70.4, 71.2, 126.5, 127.7, 129.5, 144.8 |

This table presents experimental NMR data for a related compound, providing a basis for comparison with computationally predicted spectra.

Elucidation of Excited State Dynamics in Fluorescent Complexes

The fluorescent properties of complexes containing this compound, particularly those with lanthanide ions, are governed by their excited state dynamics. researchgate.net Computational methods are crucial for elucidating the mechanisms of energy transfer and emission in these systems.

The sensitization of lanthanide luminescence involves the absorption of light by an organic chromophore (the "antenna"), followed by energy transfer to the lanthanide ion, which then emits light. researchgate.net Understanding the photophysical properties of these complexes, such as luminescence quantum yields, is a key area of research. researchgate.net

Computational and experimental studies on related systems, such as the benzyl (B1604629) radical, have shed light on unconventional excited-state dynamics that can lead to the formation of new chemical species. nih.gov These studies highlight the importance of considering both ground and excited state potential energy surfaces in understanding chemical reactivity. nih.gov In the context of fluorescent complexes, ultrafast transient absorption spectroscopy can be used to investigate the excited state dynamics, revealing processes such as internal conversion and intersystem crossing. mdpi.com The dependence of excited-state decay rates on factors like solvent polarity can indicate the presence of charge-transfer character in the excited state. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel 1-Benzyl-1,4,7,10-tetraazacyclododecane Derivatives with Tunable Properties

The development of novel derivatives from this compound is a cornerstone of ongoing research. The ability to selectively modify the macrocyclic ring allows for the fine-tuning of properties such as metal ion chelation, solubility, and biocompatibility. The benzyl (B1604629) group can act as a temporary protecting group, which can be removed via catalytic hydrogenolysis, enabling the synthesis of precisely substituted cyclen derivatives. scispace.com For instance, 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane (B116461) is a critical intermediate for producing symmetrically di- or tetra-substituted cyclen derivatives. scispace.com

A significant strategy involves the synthesis of bifunctional chelating agents. By alkylating the cyclen backbone, researchers can introduce additional reactive groups. nih.govresearchgate.net For example, derivatives bearing carbonyl or alkyne functionalities have been created to allow for site-specific labeling of biomolecules through rapid "click reactions" like oxime ligation or copper-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net This approach facilitates the attachment of the macrocycle to peptides and other biologically active molecules. nih.gov Another avenue of research focuses on creating polydentate building blocks by linking cyclen derivatives, such as DO3A, with other molecules like polyamines using rigid spacers to create complex structures with specific chelating properties. mdpi.com

Table 1: Examples of Functionalized this compound Derivatives

| Derivative Type | Added Functional Group(s) | Tunable Property / Application | Reference |

|---|---|---|---|

| Bifunctional Chelator | Carbonyl, Alkyne | Enables site-specific labeling of biomolecules via click chemistry. | nih.govresearchgate.net |

| Symmetric di-substituted cyclen | Various aromatic/aliphatic groups | Creates specific isomers for use as metal chelators (e.g., DO2A). | scispace.com |

| Polydentate Building Block | Polyamine chain with rigid spacer | Forms complex structures for specific coordination chemistry applications. | mdpi.com |

| DOTA-based Affinity Tag | Maleimido-N-propylacetamidobutyl group | Designed for specific binding and metal ion complexation. | researchgate.netresearchgate.net |

Exploration of Advanced Biomedical Applications and Theranostic Strategies

The unique ability of cyclen derivatives to form highly stable complexes with a wide range of metal ions makes them ideal candidates for advanced biomedical applications, particularly in the field of theranostics, which combines diagnostic imaging and therapy. scispace.comthno.org Derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are exemplary in this regard. thno.orgsigmaaldrich.com

For diagnostics, DOTA-conjugated molecules can chelate gamma- or positron-emitting radionuclides for Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, respectively. For instance, DOTA is widely used to form stable complexes with Gallium-68 ([68Ga]) for PET imaging. thno.org For therapeutic purposes, the same DOTA-chelator can be complexed with beta- or alpha-emitting radionuclides. DOTA serves as a chelator for Lutetium-177 ([177Lu]), which is part of an FDA-approved radiotheranostic pair. thno.org Similarly, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP), another cyclen derivative, has been conjugated with radionuclides for both the detection of bone cancer and for palliative therapy for bone metastases. nih.gov Furthermore, DOTA complexes with gadolinium are used as contrast agents in Magnetic Resonance Imaging (MRI). sigmaaldrich.com

Table 2: Biomedical Applications of Cyclen Derivatives

| Cyclen Derivative | Chelated Isotope/Ion | Application | Modality | Reference |

|---|---|---|---|---|

| DOTA | Gallium-68 (68Ga) | Diagnostic Imaging | PET | thno.org |

| DOTA | Lutetium-177 (177Lu) | Radiotherapy | Targeted Radionuclide Therapy | thno.org |

| DOTA | Copper-64 (64Cu) | Radiolabeling / Imaging | PET | sigmaaldrich.com |

| DOTA | Gadolinium (Gd3+) | Diagnostic Imaging | MRI Contrast Agent | sigmaaldrich.com |

| DOTMP | Technetium-99m (99mTc) | Bone Metastasis Imaging | SPECT | nih.gov |

| DOTMP | Bismuth-212 (212Bi) | Bone Cancer Therapy | Targeted Radionuclide Therapy | nih.gov |

Advancements in Scalable and Sustainable Synthetic Methodologies

The increasing demand for cyclen and its derivatives has spurred research into more efficient, scalable, and environmentally friendly synthetic methods. Traditional syntheses often involve multiple steps, harsh conditions, and low yields. scispace.com Recent advancements focus on improving these aspects.

To improve scalability and sustainability for industrial production, methods are being developed that reduce energy consumption, catalyst amounts, and the use of harsh acids. google.com One innovative approach involves the cyclotetramerization of benzylaziridine derivatives that are generated in situ, which avoids the need to isolate intermediates. google.com The broader push towards "green chemistry" encourages the use of more sustainable solvents and aqueous micellar conditions to reduce the environmental impact of synthesis. nih.gov

Table 3: Comparison of Synthetic Methodologies for Cyclen and Derivatives

| Methodology Focus | Key Advancement | Impact on Synthesis | Reference |

|---|---|---|---|

| Improved Yield | New three-step synthesis for cyclen. | Achieves ~65% overall yield on a multigram scale. | nih.gov |

| Regioselectivity | Simpler synthesis for 1,7-dibenzyl-cyclen. | Operates under mild conditions with high selectivity. | scispace.com |

| Scalability | Process using in situ generated benzylaziridine. | Avoids isolation of intermediates, streamlining the process. | google.com |

| Sustainability | Process optimization for industrial production. | Reduces energy, catalyst, and acid consumption. | google.com |

Integration of this compound into Nanomaterials and Supramolecular Assemblies

A promising frontier is the incorporation of this compound and its derivatives into larger, functional systems like nanomaterials and supramolecular assemblies. This integration combines the unique metal-chelating properties of the macrocycle with the physical and chemical properties of the nanomaterial.

One successful approach involves the functionalization of the cyclen scaffold with groups that can be grafted onto surfaces. For example, triethoxysilylated cyclen derivatives have been synthesized and then grafted onto magnetic mesoporous silica (B1680970) nanoparticles (MMSN). rsc.org These functionalized nanoparticles show a high capacity and rapid kinetics for adsorbing metal ions like Ni(II) and Co(II) from solutions. rsc.org Cyclen derivatives such as DOTA have also been used for the radiolabeling of carbon nanotube bioconjugates, merging the targeting capabilities of nanotubes with the imaging potential of chelated radioisotopes. sigmaaldrich.com

In the realm of supramolecular chemistry, these macrocycles are being incorporated into layered materials. DOTA and similar chelating ligands can be intercalated into Layered Rare-Earth Hydroxides (LREHs) to create hybrid materials. acs.org These materials leverage the properties of both the host hydroxide (B78521) layers and the guest metal complexes, opening possibilities for developing materials with tunable luminescent and magnetic properties. acs.org The study of molecular recognition and self-assembly using compounds like 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (B173376) also contributes to the design of novel nanomaterials. chemimpex.com

Table 4: Integration of Cyclen Derivatives into Advanced Materials

| Material Type | Cyclen Derivative | Method of Integration | Resulting Application/Property | Reference |

|---|---|---|---|---|

| Magnetic Mesoporous Silica Nanoparticles (MMSN) | Triethoxysilylated cyclen | Covalent grafting onto nanoparticle surface. | Adsorption and separation of metal ions. | rsc.org |

| Carbon Nanotubes | DOTA | Conjugation to nanotube bioconjugates. | Radiolabeling for biomedical imaging. | sigmaaldrich.com |

| Layered Rare-Earth Hydroxides (LREH) | DOTA | Intercalation between hydroxide layers. | Hybrid materials with tunable luminescent and magnetic properties. | acs.org |

| Supramolecular Assemblies | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | Self-assembly and molecular recognition studies. | Design of innovative nanomaterials. | chemimpex.com |

常见问题

Q. What theoretical frameworks guide the development of this compound-based sensors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。